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molecular formula C13H15NO4 B8537924 Ethyl 2-benzoylamino-3-oxobutanoate

Ethyl 2-benzoylamino-3-oxobutanoate

Cat. No. B8537924
M. Wt: 249.26 g/mol
InChI Key: XGXOFKXQSDMAFH-UHFFFAOYSA-N
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Patent
US08492401B2

Procedure details

A solution of ethyl 2-benzamido-3-oxobutanoate (13.0 g, 0.052 mol) in phosphorus oxychloride (100 mL) was heated under reflux for 1.5 h, then cooled and concentrated under reduced pressure to a brown syrup which was dissolved in dichloromethane (250 mL). The solution was washed with water, saturated Na2CO3 and brine successively, then dried over anhydrous Na2SO4 and concentrated to give ethyl 5-methyl-2-phenyloxazole-4-carboxylate as a brown oil (11.0 g, 91% yield).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][CH:10]([C:16](=[O:18])[CH3:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>P(Cl)(Cl)(Cl)=O>[CH3:17][C:16]1[O:18][C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[N:9][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(C(=O)OCC)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a brown syrup which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane (250 mL)
WASH
Type
WASH
Details
The solution was washed with water, saturated Na2CO3 and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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